molecular formula C22H26O5S2 B13994310 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol CAS No. 85329-35-7

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol

Cat. No.: B13994310
CAS No.: 85329-35-7
M. Wt: 434.6 g/mol
InChI Key: UXQBTNUFIITBHP-UHFFFAOYSA-N
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Description

4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is an organic compound characterized by the presence of benzenesulfonyl groups attached to a dimethylidene-octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor, such as 2,6-dimethylidene-octan-1-ol, with benzenesulfonyl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-one.

    Reduction: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 4,8-bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane

Uniqueness

4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is unique due to its specific combination of benzenesulfonyl groups and dimethylidene-octanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85329-35-7

Molecular Formula

C22H26O5S2

Molecular Weight

434.6 g/mol

IUPAC Name

4,8-bis(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol

InChI

InChI=1S/C22H26O5S2/c1-18(13-14-28(24,25)20-9-5-3-6-10-20)15-22(16-19(2)17-23)29(26,27)21-11-7-4-8-12-21/h3-12,22-23H,1-2,13-17H2

InChI Key

UXQBTNUFIITBHP-UHFFFAOYSA-N

Canonical SMILES

C=C(CCS(=O)(=O)C1=CC=CC=C1)CC(CC(=C)CO)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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